1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid
Overview
Description
1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Properties of Benzimidazole Derivatives
Benzimidazole derivatives exhibit a wide range of chemical properties and applications. Studies have summarized the preparation procedures, properties, and complex compounds of benzimidazole ligands, noting their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. This comprehensive overview identifies potential areas of interest for future investigations, including unknown analogues of benzimidazole derivatives (Boča, Jameson, & Linert, 2011).
Synthetic Approaches and Biological Applications
The synthetic utilities of benzimidazoles have been extensively reviewed, covering methods for their synthesis from o-phenylenediamines and their biological applications. These compounds, including 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid analogues, have been shown to possess a range of biological activities, underscoring their importance in medicinal chemistry and drug development (Ibrahim, 2011).
Antitumor Activity
Research on imidazole derivatives, including benzimidazole, has reviewed their antitumor activities. These compounds, some of which have passed preclinical testing, are of interest both for their potential as new antitumor drugs and for the synthesis of compounds with varied biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Contributions to Anticancer Agents Development
Benzimidazole derivatives have been highlighted for their contributions to the development of anticancer agents through Knoevenagel condensation. These compounds exhibit remarkable anticancer activity, targeting various cancer-related mechanisms such as DNA, microtubules, and kinases. This underscores the pivotal role of benzimidazole derivatives in the ongoing search for effective anticancer therapies (Tokala, Bora, & Shankaraiah, 2022).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .
Mechanism of Action
Benzimidazoles are known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, and antiparasitic effects . The mechanism of action often involves interaction with the biological target, leading to inhibition or alteration of the target’s normal function .
The pharmacokinetics of benzimidazoles can vary widely depending on the specific compound and its physicochemical properties. Factors such as solubility, stability, and the presence of functional groups can influence absorption, distribution, metabolism, and excretion .
The action of benzimidazoles can be influenced by various environmental factors. For example, pH, temperature, and the presence of other substances can affect the stability and efficacy of these compounds .
Biochemical Analysis
Biochemical Properties
1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell signaling pathways . The interactions between this compound and these enzymes often involve hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition and modulation of biochemical pathways.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives can modulate the activity of transcription factors, leading to changes in gene expression . Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit enzymes by binding to their active sites, preventing substrate access and catalytic activity . Furthermore, it can activate or inhibit signaling pathways by interacting with receptors or signaling proteins. These interactions can lead to changes in gene expression and cellular responses, contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in adaptive cellular responses or resistance mechanisms.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, such as enzyme inhibition and disruption of cellular homeostasis . Threshold effects and dose-dependent responses are important considerations in evaluating the safety and efficacy of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. For instance, benzimidazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound can affect its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications can direct this compound to specific organelles or compartments within the cell . The subcellular localization of this compound can determine its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
1,2-dimethylbenzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-8-5-7(10(13)14)3-4-9(8)12(6)2/h3-5H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOZQWRDUXNFTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357136 | |
Record name | 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90915-18-7 | |
Record name | 1,2-Dimethyl-1H-benzimidazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90915-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dimethyl-1H-1,3-benzodiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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